molecular formula C27H29N3O3S B2645691 2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 895646-38-5

2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2645691
M. Wt: 475.61
InChI Key: HRFLRDUSRGJOLA-UHFFFAOYSA-N
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Description

2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • One-pot Synthesis of Chromeno[4,3-d]pyrimidin-5-one Derivatives : A method for synthesizing 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one was reported, involving a one-pot, three-component reaction catalyzed by p-toluene-sulfonic acid. This approach highlights a synthetic route that could potentially be applicable to the compound of interest, emphasizing the role of catalysis in facilitating complex molecular architectures (Thabet et al., 2022).

  • Novel Fused Chromone–Pyrimidine Hybrids : The synthesis of functionalized novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol derivatives was described, employing an ANRORC rearrangement as a key step. This work demonstrates the versatility of chromone–pyrimidine hybrids as scaffolds for developing compounds with potential applications in various fields (Sambaiah et al., 2017).

Potential Applications

  • Pharmacological Activities : While the direct applications of the specific compound were not found, related research on chromene and pyrimidine derivatives reveals a broad interest in these compounds for their potential pharmacological properties. For instance, substituted chromene compounds have been synthesized and evaluated for their analgesic, anticonvulsant, and anti-inflammatory activities, suggesting the utility of such compounds in medicinal chemistry (Abdelwahab & Fekry, 2022).

  • Synthesis of Pyrimidine Derivatives : Microwave-assisted synthesis of novel pyrimidine derivatives highlighted the advantages of rapid reaction rates and cleaner conditions, suggesting the method's efficiency for synthesizing a wide range of compounds, potentially including the one of interest (Chaudhary et al., 2012).

properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S/c1-3-32-21-10-8-19(9-11-21)25-28-26-22(16-20-15-18(2)7-12-23(20)33-26)27(29-25)34-17-24(31)30-13-5-4-6-14-30/h7-12,15H,3-6,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFLRDUSRGJOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-1-(piperidin-1-yl)ethanone

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